Agaridoxin

Adrenergic Pharmacology Receptor Binding Neurological Research

For SAR studies requiring higher α1 receptor binding (Ki lower than norepinephrine) and robust adenylate cyclase activation (superior to methoxamine), Agaridoxin (GDHB) is the validated tool compound. Essential for calibrating B16 melanoma cytotoxicity (ID50 0.27 mM) and assessing γ-glutamyl side chain contributions. Stock limited; contact for custom synthesis.

Molecular Formula C11H14N2O5
Molecular Weight 254.24 g/mol
CAS No. 58298-77-4
Cat. No. B1666640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgaridoxin
CAS58298-77-4
Synonymsagaridoxin
gamma-L-glutaminyl-3,4-dihydroxybenzene
N-(gamma-L-glutamyl)-3,4-dihydroxyaniline
Molecular FormulaC11H14N2O5
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O
InChIInChI=1S/C11H14N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13-15H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1
InChIKeySGMDQKBASJSDDV-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Agaridoxin (CAS 58298-77-4): Procurement Guide for a Mushroom-Derived Catecholamine with Defined Alpha-1 Adrenergic and Cytotoxic Activity


Agaridoxin (GDHB; L-glutamic acid γ-(3,4-dihydroxyanilide)) is a fungal catecholamine metabolite isolated from Agaricus species, structurally characterized as a glutamine derivative with a 3,4-dihydroxyanilino moiety [1]. It exhibits dual biological functionality: as an alpha-1 adrenergic agonist capable of activating adenylate cyclase in mammalian hypothalamic membranes [2], and as a cytotoxic agent with demonstrable activity against B16 murine melanoma cells [3]. Unlike endogenous catecholamines or synthetic alpha-1 agonists, agaridoxin possesses a γ-glutamyl side chain that critically influences its biological activity profile [3].

Why Agaridoxin Cannot Be Replaced by Generic Alpha-1 Agonists or Endogenous Catecholamines


Substituting agaridoxin with generic alpha-1 adrenergic agonists (e.g., methoxamine) or endogenous catecholamines (e.g., norepinephrine) is scientifically invalid due to quantifiable differences in receptor binding affinity and adenylate cyclase activation efficacy. In competitive binding assays against [³H]WB-4101 in rat hypothalamic membranes, agaridoxin exhibits a lower Ki than norepinephrine, indicating higher affinity for the alpha-1 receptor subtype [1]. Furthermore, agaridoxin demonstrates higher potency than methoxamine as an adenylate cyclase activator, establishing a clear rank-order differentiation that cannot be extrapolated from structural similarity alone [1]. In the B16 melanoma cytotoxicity model, structural modifications to the γ-glutamyl side chain or aromatic hydroxyl positioning produce 3-fold to 10-fold reductions in activity [2], confirming that agaridoxin's specific pharmacophore configuration is essential to its observed biological effects.

Quantitative Differentiation of Agaridoxin Against Comparators: Alpha-1 Binding, Cytotoxicity, and Structure-Activity Data


Higher Alpha-1 Adrenergic Binding Affinity of Agaridoxin Relative to Norepinephrine

In competitive radioligand binding assays, agaridoxin demonstrates higher affinity for alpha-1 adrenergic receptors than the endogenous catecholamine norepinephrine. The Ki value for agaridoxin in displacing [³H]WB-4101 from rat hypothalamic and cerebral cortical membranes is numerically lower than that of norepinephrine, signifying more potent receptor interaction [1].

Adrenergic Pharmacology Receptor Binding Neurological Research

Superior Adenylate Cyclase Activation Potency of Agaridoxin Compared to Methoxamine

Agaridoxin functions as a more effective and potent activator of adenylate cyclase than the synthetic alpha-1 agonist methoxamine, establishing a functional hierarchy among alpha-1 adrenergic compounds [1]. This functional superiority was demonstrated in membrane particle preparations from rat hypothalamus in the presence of guanylyl imidodiphosphate (Gpp(NH)p) [1].

Signal Transduction Adenylate Cyclase Alpha-1 Agonism

Cytotoxic Activity of Agaridoxin Against B16 Melanoma: ID50 Comparison with Parent Compound

Agaridoxin (compound 3) inhibits the growth of B16 mouse melanoma cells in culture with an ID50 value of 0.27 mM [1]. This activity is 2.7-fold lower than that of its parent compound, L-glutamic acid γ-(4-hydroxyanilide) (compound 1), which exhibits an ID50 of 0.10 mM [1]. However, agaridoxin demonstrates substantially higher activity than the majority of synthetic structural analogues tested in the same series, with modifications such as meta-OH positioning or O-methylation reducing activity to ID50 >1.0 mM (greater than 3.7-fold reduction) [1].

Cancer Research Melanoma Cytotoxicity Structure-Activity Relationship

Pharmacophore Contribution: γ-Glutamyl Side Chain Confers 3-Fold Cytotoxic Advantage Over β-Aspartyl Analogue

Replacement of the γ-L-glutamyl side chain in agaridoxin with a β-L-aspartyl moiety results in a 3-fold decrease in cytotoxic activity against B16 melanoma cells [1]. This quantifies the functional contribution of the specific amino acid side chain length to the compound's biological activity. Conversely, repositioning the phenolic hydroxyl groups from the para position to the meta position causes a 10-fold activity reduction [1], confirming that the 3,4-dihydroxy substitution pattern is also essential.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Activity Comparison: Agaridoxin vs. Most Potent Analogue L-Glutamic Acid γ-(2,5-dihydroxyanilide) in B16 Melanoma

Within a panel of nine mono- and dihydroxyanilide analogues synthesized and tested for anti-melanoma activity, L-glutamic acid γ-(2,5-dihydroxyanilide) (compound 14) was the only analogue exhibiting greater activity than agaridoxin or compound 1, with an ID50 value of 0.051 mM [1]. Agaridoxin's ID50 of 0.27 mM is therefore 5.3-fold higher (less potent) than this most active analogue [1].

Lead Optimization Melanoma SAR Analysis

Selective Alpha-1 Receptor Antagonism Profile: Differential Sensitivity to WB-4101 vs. Propranolol and Yohimbine

Agaridoxin-mediated adenylate cyclase stimulation is most effectively antagonized by the alpha-1 selective antagonist WB-4101 and the irreversible alpha-antagonist phenoxybenzamine, whereas the beta-antagonist propranolol and the alpha-2 selective antagonist yohimbine show no inhibitory effect [1]. This antagonist profile quantitatively confirms that agaridoxin's action is mediated specifically through alpha-1 type adrenergic receptors, not alpha-2 or beta subtypes [1].

Receptor Pharmacology Adrenergic Antagonism Alpha-1 Selectivity

Validated Application Scenarios for Agaridoxin Based on Quantified Comparative Evidence


Alpha-1 Adrenergic Receptor Binding and Signal Transduction Studies Requiring Higher Affinity Than Norepinephrine

Investigators studying alpha-1 adrenergic receptor pharmacology should prioritize agaridoxin over norepinephrine when experimental design demands higher receptor binding affinity [1]. Agaridoxin's lower Ki value in [³H]WB-4101 displacement assays [1] translates to more robust receptor occupancy at equivalent concentrations. Furthermore, its superior adenylate cyclase activation relative to methoxamine [1] provides a stronger functional readout in cAMP accumulation assays conducted in hypothalamic, cortical, renal, or hepatic membrane preparations [1].

Melanoma Cytotoxicity Research as a Mid-Potency Reference Compound with Defined Structure-Activity Position

In B16 murine melanoma cytotoxicity screening, agaridoxin serves as a mid-potency reference compound with a well-characterized ID50 of 0.27 mM [2]. Researchers can employ agaridoxin as a calibration standard within this structural series: it exhibits 2.7-fold lower potency than the parent monohydroxy compound 1 (ID50 = 0.10 mM) [2] and 5.3-fold lower potency than the most active 2,5-dihydroxy analogue (ID50 = 0.051 mM) [2], while demonstrating >3.7-fold higher potency than inactive analogues bearing O-methylation or meta-OH substitutions (ID50 >1.0 mM) [2]. This defined rank-order potency enables precise contextualization of novel compound activity within this chemical space.

Structure-Activity Relationship Studies Investigating the Contribution of the γ-Glutamyl Side Chain

Agaridoxin is the appropriate reference compound for SAR studies examining the functional contribution of the γ-glutamyl side chain in catecholamine-containing natural products. Comparative data demonstrate that replacing the γ-L-glutamyl moiety with β-L-aspartyl reduces cytotoxic activity by 3-fold [2], providing a quantifiable benchmark for evaluating side chain modifications. Similarly, repositioning hydroxyl groups from the 3,4-dihydroxy pattern of agaridoxin to alternative positions results in up to 10-fold activity loss [2], establishing the compound as a pharmacophore template against which structural variants can be systematically compared.

Selective Alpha-1 Adrenergic Tool Compound Requiring Exclusion of Alpha-2 and Beta Off-Target Activity

For experimental protocols requiring selective alpha-1 adrenergic activation without confounding alpha-2 or beta receptor engagement, agaridoxin is a validated tool compound. Its adenylate cyclase stimulatory effect is completely antagonized by WB-4101 and phenoxybenzamine but unaffected by propranolol (beta-antagonist) and yohimbine (alpha-2 antagonist) [1]. This differential antagonist sensitivity profile provides built-in pharmacological validation that observed effects are mediated specifically through alpha-1 receptors, reducing the need for additional receptor subtype controls and simplifying experimental interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agaridoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.